N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide
Description
N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide is a thiazole-based benzamide derivative characterized by a 3,4-dimethoxyphenyl substituent at the 4-position of the thiazole ring and a 3-(methylthio) group on the benzamide moiety. Thiazole derivatives are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The compound’s structural uniqueness lies in its dual electron-donating substituents (methoxy and methylthio groups), which may influence its electronic profile, solubility, and biological interactions.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-16-8-7-12(10-17(16)24-2)15-11-26-19(20-15)21-18(22)13-5-4-6-14(9-13)25-3/h4-11H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAIJHPTFKWNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 3,4-dimethoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions to form the thiazole ring.
Introduction of the Benzamide Group: The thiazole intermediate is then reacted with 3-(methylthio)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide group can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by blocking substrate binding or altering the enzyme’s conformation. In receptor modulation, it can act as an agonist or antagonist, affecting signal transduction pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Key Physical and Spectral Properties of Selected Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via Hantzsch thiazole synthesis. Key steps include:
- Step 1 : Condensation of 3,4-dimethoxyphenyl-substituted thiourea with α-bromo ketones to form the thiazole ring .
- Step 2 : Amide coupling between the thiazole intermediate and 3-(methylthio)benzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DMF .
- Critical Conditions : Temperature (70–80°C for thiazole formation), solvent polarity (DMF for coupling), and inert atmosphere (N₂) to prevent oxidation of methylthio groups .
- Data Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | Thiourea + α-bromo ketone, DMF, 80°C | 60–75% |
| 2 | EDCI/HOBt, DMF, RT | 50–65% |
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiazole C-2 at δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 401.12) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or caspases to probe apoptotic pathways .
Advanced Research Questions
Q. How can contradictory data on its mechanism of action be resolved?
- Methodological Answer : Contradictions (e.g., caspase-3 activation vs. kinase inhibition) require:
- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 gene editing to validate molecular targets .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins post-treatment .
- Structural Studies : X-ray crystallography or cryo-EM of compound-target complexes (e.g., with EGFR or Bcl-2) .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
- SAR Studies : Modify methoxy/methylthio substituents to balance logP (aim for 2–3) and metabolic stability .
- Nanocarrier Systems : Encapsulate in PEGylated liposomes to improve bioavailability .
Q. How can computational methods guide the analysis of structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., ATP-binding pockets) .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like Hammett constants or polar surface area .
- MD Simulations : Assess conformational stability in lipid bilayers (e.g., with GROMACS) .
Q. What experimental designs address low reproducibility in synthetic protocols?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time reaction monitoring .
- Scale-up Protocols : Gradual scaling (mg → g) with rigorous impurity profiling at each stage .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardized Assays : Adopt CLSI guidelines for cell viability assays to minimize inter-lab variability .
- Control Normalization : Use reference compounds (e.g., doxorubicin) as internal controls .
- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
